![molecular formula C16H18N4OS B5569483 N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)
N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound belongs to a class of chemicals that include triazoles, a type of heterocyclic amine. Triazoles are known for their various applications in medicinal chemistry and pharmaceuticals due to their biological activities.
Synthesis Analysis
The synthesis process often involves reactions of different chemical entities to form the triazole ring. For example, in a related synthesis process, a guanidine derivative was obtained by reacting specific amide compounds with aniline in the presence of mercury(II) chloride and triethylamine in anhydrous dimethylformamide (Balewski & Kornicka, 2021).
Molecular Structure Analysis
The molecular structure of triazole compounds can be complex, featuring various functional groups. For instance, in one study, the crystal structure of a related compound showed that the molecule adopts a trans geometry around the N = N bond with significant deviation from planarity (Bullerwell et al., 1995).
Chemical Reactions and Properties
Triazole derivatives can undergo various chemical reactions. For example, they can react with aniline or other amines, leading to different chemical structures. These reactions often involve hydrogen bonding and can lead to different physical properties and molecular structures (Panchal & Patel, 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by the specific functional groups present. For instance, different hydrogen bond interactions and molecular geometries can affect their crystal structures and physical states (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and chemical interactions, are dictated by the triazole core and the attached functional groups. For example, the presence of benzamide or other substituents can influence the reactivity and interaction with other chemicals (Kumar et al., 2016).
Zukünftige Richtungen
The future directions for “N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide” could involve further exploration of its biological activities and potential applications in pharmaceuticals . The development of more effective and potent derivatives is one of the most clinical challenges in modern medicinal chemistry .
Eigenschaften
IUPAC Name |
N-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-11-18-12(2)20(19-11)8-3-7-17-16(21)14-4-5-15-13(10-14)6-9-22-15/h4-6,9-10H,3,7-8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAMDKAZZMSRHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCNC(=O)C2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.